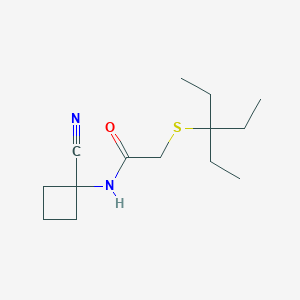
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing effects. CX717 is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The binding of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to the AMPA receptor results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide are primarily related to its ability to enhance the activity of the AMPA receptor. This results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its ability to enhance cognitive performance in both animals and humans, its well-established mechanism of action, and its availability in both pure form and as a commercial product. However, there are also several limitations to the use of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in lab experiments, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, including the development of more potent and selective positive allosteric modulators of the AMPA receptor, the investigation of the long-term effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide on cognitive performance and brain function, the exploration of the potential therapeutic applications of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in neurological and psychiatric disorders, and the investigation of the potential for N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to enhance the efficacy of other cognitive enhancers and treatments.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide involves several steps, including the reaction of 1-cyanocyclobutane with ethyl 3-mercaptopentanoate, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with ammonia to yield N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide. The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been optimized to improve its yield and purity, and several modifications have been made to the original synthesis method.
Applications De Recherche Scientifique
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been extensively studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve learning and memory processes, as well as increase attention and wakefulness. In human studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve cognitive performance in healthy individuals and in individuals with cognitive impairments, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-4-14(5-2,6-3)18-10-12(17)16-13(11-15)8-7-9-13/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJISAJGKRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)SCC(=O)NC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
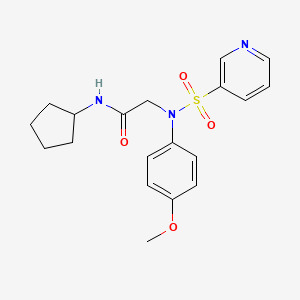
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
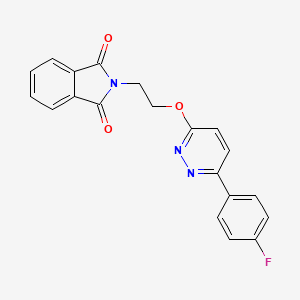
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)
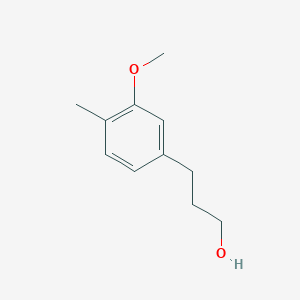
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
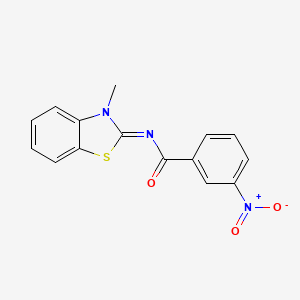
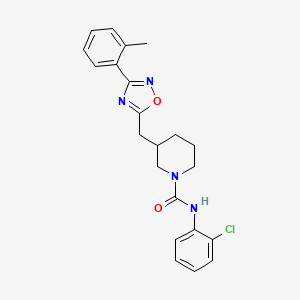
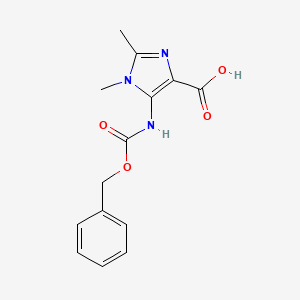
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)